molecular formula C20H32O5 B1236144 D17 Prostaglandin E1 CAS No. 7046-45-9

D17 Prostaglandin E1

Cat. No.: B1236144
CAS No.: 7046-45-9
M. Wt: 352.5 g/mol
InChI Key: OFPLGKUICBQJOS-GAFLZONLSA-N
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Description

D17 Prostaglandin E1: is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. Prostaglandin E1 is known for its vasodilatory, anti-inflammatory, and anti-thrombotic properties. It was discovered in the 1960s and has since been used in various medical applications, particularly in the treatment of peripheral arterial occlusive disease and erectile dysfunction .

Scientific Research Applications

Chemistry: In chemistry, Prostaglandin E1 is used as a starting material for the synthesis of various prostaglandin analogs. These analogs are studied for their unique biological activities and potential therapeutic applications .

Biology: In biological research, Prostaglandin E1 is used to study its effects on cellular processes such as inflammation, cell proliferation, and apoptosis. It is also used to investigate its role in pain mediation and vascular function .

Medicine: Medically, Prostaglandin E1 is used to treat conditions such as peripheral arterial occlusive disease, erectile dysfunction, and pulmonary arterial hypertension. It is also used in the induction of labor and the treatment of ductus arteriosus in newborns .

Industry: In the pharmaceutical industry, Prostaglandin E1 is used in the formulation of various drugs. Its anti-inflammatory and vasodilatory properties make it a valuable component in medications for cardiovascular and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including Prostaglandin E1, typically involves the use of Corey lactone as a key intermediate. The process begins with the formation of a chiral cyclopentane core, which is introduced with high enantioselectivity. The lipid chains are then sequentially incorporated through a series of reactions, including bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions .

Industrial Production Methods: Industrial production of Prostaglandin E1 involves a scalable chemoenzymatic synthesis method. This method allows for the synthesis of prostaglandins in 5 to 7 steps, making it cost-effective and efficient. The common intermediate bromohydrin, a radical equivalent of Corey lactone, is synthesized in only two steps, allowing for the completion of the synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin E1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its stability and efficacy.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents used include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride and phosphorus tribromide.

Major Products Formed: The major products formed from these reactions include various prostaglandin analogs and derivatives, which are used in different therapeutic applications .

Mechanism of Action

Prostaglandin E1 exerts its effects through the activation of G-protein-coupled receptors, leading to the accumulation of adenosine 3’,5’-cyclic monophosphate (cAMP) in vascular smooth muscle cells. This results in vasodilation and inhibition of platelet aggregation. Additionally, Prostaglandin E1 suppresses tumor necrosis factor-induced inflammation by inhibiting nuclear factor-κB activation and reactive oxygen species production .

Comparison with Similar Compounds

Uniqueness: Prostaglandin E1 is unique due to its stability and longer half-life compared to other prostaglandins. Its ability to accumulate in sites of inflammation or vascular lesions enhances its therapeutic effects and reduces side effects .

Properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3-,13-12+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPLGKUICBQJOS-GAFLZONLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7046-45-9
Record name 17,18-Dehydroprostaglandin E1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007046459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D17 Prostaglandin E1
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D17 Prostaglandin E1
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D17 Prostaglandin E1
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D17 Prostaglandin E1
Reactant of Route 5
D17 Prostaglandin E1
Reactant of Route 6
D17 Prostaglandin E1
Customer
Q & A

Q1: What is the primary biological activity of 5,6-dihydro-PGE3?

A1: 5,6-dihydro-PGE3 exhibits anti-aggregatory effects on platelets, similar to other prostaglandins like PGE1. [] This means it can inhibit the clumping together of platelets, a crucial step in blood clot formation.

Q2: How does the anti-aggregatory potency of 5,6-dihydro-PGE3 compare to other prostaglandins?

A2: While the provided abstracts don't directly compare the potency of 5,6-dihydro-PGE3 to other prostaglandins, one study found that in patients with coronary artery disease, the anti-aggregatory potency of prostaglandins (including PGE1, 13,14-dihydro-PGE1, and 5,6-dihydro-PGE3) was significantly lower compared to healthy individuals. [] This suggests that disease states might influence the effectiveness of these compounds.

Q3: Are there any factors known to affect the anti-aggregatory potency of prostaglandins like 5,6-dihydro-PGE3?

A4: While not specifically focusing on 5,6-dihydro-PGE3, research suggests that blood plasma components, particularly albumin, can influence the anti-aggregatory potency of prostaglandins. [] This highlights the importance of considering the biological environment when evaluating the activity of such compounds.

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